(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Chemical Purity Vendor Comparison Procurement

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS 1305322-89-7) is a chiral pyrrolidine derivative with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol. It features a pyrrolidine ring substituted with a hydroxyl group at the 3-position in the (S)-configuration and a dimethylcarboxamide moiety at the 1-position.

Molecular Formula C7H14N2O2
Molecular Weight 158.201
CAS No. 1305322-89-7
Cat. No. B596480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
CAS1305322-89-7
Molecular FormulaC7H14N2O2
Molecular Weight158.201
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(C1)O
InChIInChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyUKRFCLBYZOKZQJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS 1305322-89-7) Procurement Specifications and Differentiation from Class Analogs


(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS 1305322-89-7) is a chiral pyrrolidine derivative with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol [1]. It features a pyrrolidine ring substituted with a hydroxyl group at the 3-position in the (S)-configuration and a dimethylcarboxamide moiety at the 1-position . This compound is of interest in medicinal chemistry as a chiral building block for the synthesis of pharmaceuticals and biologically active molecules, with its stereochemistry being significant for achieving desired biological activity and minimizing potential side effects . Commercially, it is available from multiple vendors with reported purities ranging from ≥95% to 99.6% [2].

Why Generic Substitution of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS 1305322-89-7) Is Not Feasible for Chiral Synthesis


Substituting (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS 1305322-89-7) with its (R)-enantiomer (CAS 1315054-87-5) or non-chiral analogs is not a viable option in stereospecific synthetic pathways. The (S)-enantiomer possesses a distinct spatial arrangement of substituents that is critical for achieving selective interactions with enantioselective biological targets, such as G-protein coupled receptors (GPCRs), often leading to a different biological profile compared to its (R)-stereoisomer . Furthermore, the compound's MDL number (MFCD18651720) uniquely identifies this specific (S)-configured chemical entity, distinguishing it from the (R)-enantiomer which carries the distinct MDL number MFCD18651719 [1]. The combination of the (S)-stereocenter with the dimethylcarboxamide moiety at the 1-position provides specific hydrogen bonding capacity and polarity characteristics that cannot be replicated by simpler analogs like (S)-3-hydroxypyrrolidine (CAS 100243-39-8), which lacks the carboxamide functionality essential for certain downstream coupling reactions .

Quantitative Differentiation Evidence for (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS 1305322-89-7) Procurement Decisions


Comparative Vendor Purity Analysis for (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Vendor-reported purity specifications for (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide vary significantly, impacting its suitability for sensitive applications. Shaoyuan (Accela) reports the highest batch purity at 99.6% (by GC at 214nm) with an optical purity of ≥97.0% . In contrast, other major suppliers like AKSci and Apollo Scientific report minimum purity specifications of 98% and ≥95% respectively, while Calpac Lab offers a 95% purity grade [1][2]. This 4.6 percentage point difference in chemical purity between the highest and lowest commercial specifications represents a substantial variation in potential impurity load for sensitive reactions.

Chemical Purity Vendor Comparison Procurement Chiral Building Block

Enantiomeric Differentiation: (S)- vs (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

The (S)-enantiomer (CAS 1305322-89-7) and (R)-enantiomer (CAS 1315054-87-5) of 3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide are distinct chemical entities with different registry identifiers and stereochemical properties. The (S)-enantiomer possesses an InChI Key of UKRFCLBYZOKZQJ-MDOHGIEYNA-N, while the (R)-enantiomer has the InChI Key UKRFCLBYZOKZQJ-ZCFIWIBFSA-N . Their distinct spatial arrangements result from the opposite configuration at the C3 chiral center (S-configuration versus R-configuration), which is critical for achieving selective interactions with enantioselective biological targets such as GPCRs . The (S)-enantiomer is assigned MDL number MFCD18651720, whereas the (R)-enantiomer carries MDL number MFCD18651719 [1].

Chiral Synthesis Stereochemistry Enantiomer Pharmaceutical Intermediate

Functional Group Advantage: (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide vs (S)-3-Hydroxypyrrolidine

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide offers a key functional group advantage over simpler chiral pyrrolidine building blocks. Unlike (S)-3-hydroxypyrrolidine (CAS 100243-39-8, MW 87.12), which lacks the carboxamide moiety, the target compound incorporates a pre-installed dimethylcarboxamide group at the N1 position . This pre-functionalization eliminates the need for an additional synthetic step to introduce the carboxamide functionality, thereby improving step economy in multi-step synthetic sequences . The dimethylcarboxamide moiety influences the compound's polarity and hydrogen bonding capacity, enhancing its versatility in downstream chemical modifications .

Building Block Functional Group Synthetic Efficiency Medicinal Chemistry

Commercial Availability and Optical Purity Specification

The optical purity specification for (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a critical procurement parameter that distinguishes suppliers. Shaoyuan (Accela) explicitly reports an optical purity of ≥97.0% for their 99.6% chemical purity grade product . Other vendors, including AKSci, Calpac Lab, Apollo Scientific, and CymitQuimica, do not specify optical purity in their standard product documentation, reporting only chemical purity values ranging from 95% to 98% [1][2].

Optical Purity Chiral Purity Vendor Specification Procurement

Comparative Physicochemical Properties: (S)- vs (R)-Enantiomer and Class Analogs

While both (S)- and (R)-enantiomers of 3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide share identical computed physicochemical properties—including a Topological Polar Surface Area (TPSA) of 43.8 Ų and XLogP3 of -0.8—these values differ from those of other in-class chiral pyrrolidine building blocks [1]. For comparison, the unsubstituted pyrrolidine-1-carboxamide has a TPSA of 46.30 Ų, while (S)-3-hydroxypyrrolidine has a TPSA of 23.47 Ų [2][3]. The target compound's TPSA of 43.8 Ų and XLogP3 of -0.8 place it in a favorable range for oral bioavailability according to Lipinski's Rule of Five guidelines (TPSA <140 Ų, LogP <5) [4].

Physicochemical Properties Topological Polar Surface Area XLogP3 Chiral

Optimal Procurement and Application Scenarios for (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS 1305322-89-7) Based on Differentiated Evidence


High-Sensitivity Enantioselective Synthesis Requiring Verified Optical Purity

When procuring (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide for enantioselective synthetic applications—such as the construction of chiral pharmaceutical intermediates where the (S)-configuration is essential for target binding—selecting a vendor that provides documented optical purity (≥97.0%) alongside chemical purity (99.6%) is critical . This scenario is supported by the cross-study comparable evidence showing that only select suppliers, such as Shaoyuan (Accela), specify optical purity in their product documentation, while multiple other vendors (AKSci, Calpac Lab, Apollo Scientific, CymitQuimica) do not [1]. In synthetic routes where the presence of the (R)-enantiomer as an impurity could lead to the formation of an undesired diastereomer or an inactive stereoisomer, the explicit optical purity specification reduces uncertainty and supports reproducible stereochemical outcomes .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Pre-Installed Carboxamide Functionality

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is optimally deployed in synthetic sequences where the target molecule requires an N-carboxamide moiety. The pre-installed dimethylcarboxamide group at the N1 position eliminates one synthetic step compared to starting from simpler chiral pyrrolidine precursors such as (S)-3-hydroxypyrrolidine (CAS 100243-39-8), which lacks this functionality . This application scenario is supported by class-level inference evidence demonstrating that the target compound's functional group advantage reduces overall synthetic step count, thereby improving step economy, minimizing cumulative yield losses, and shortening development timelines for N-carboxamide-containing pharmaceutical candidates [1]. The compound's computed physicochemical properties (TPSA 43.8 Ų, XLogP3 -0.8) further support its use as a scaffold for designing orally bioavailable drug candidates .

Quality-Critical Research Where Impurity Profile Impacts Reaction Outcome

For research applications where trace impurities can significantly affect reaction yields, catalyst performance, or analytical reproducibility—such as in the synthesis of analytical standards, structure-activity relationship (SAR) studies, or catalytic asymmetric reactions—procuring the highest commercially available purity grade (99.6% at 214nm by GC) is warranted . The cross-study comparable evidence demonstrates a 4.6 percentage point absolute purity difference between the highest specification (99.6%) and the lowest commercial specification (95%) [1]. This difference translates to a potentially substantial variation in impurity load (up to 5% vs 0.4% impurities), which can introduce confounding variables in sensitive experimental systems. For reproducibility and rigor in peer-reviewed research, the higher purity grade is the preferred procurement choice .

Stereospecific Drug Discovery Programs Targeting Enantioselective Receptors

In drug discovery programs focused on enantioselective biological targets such as G-protein coupled receptors (GPCRs) or other chiral recognition sites, the correct selection of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS 1305322-89-7) over its (R)-enantiomer (CAS 1315054-87-5) is non-negotiable . The direct head-to-head comparison evidence establishes that the (S)-enantiomer possesses a distinct stereochemical configuration (InChI Key UKRFCLBYZOKZQJ-MDOHGIEYNA-N) and is assigned a unique MDL number (MFCD18651720) separate from the (R)-enantiomer (MDL MFCD18651719, InChI Key UKRFCLBYZOKZQJ-ZCFIWIBFSA-N) [1]. Substituting the incorrect enantiomer can result in complete loss of desired biological activity or the production of a compound with an entirely different pharmacological profile, making correct procurement and verification of the (S)-enantiomer essential for program success .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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